2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
Description
This compound belongs to a class of aromatic esters featuring a hydrazono-methyl linker and multiple functionalized substituents. Its structure includes:
- A 4-ethoxybenzoate moiety at the phenyl ring.
- A hydrazono-methyl group bridging the aromatic core.
- A 2-(4-ethylphenyl)amino-2-oxoacetyl substituent, contributing to its electronic and steric profile.
Such derivatives are often explored for applications in medicinal chemistry, agrochemicals, or materials science due to their tunable reactivity and interactions with biological targets .
Properties
CAS No. |
769148-60-9 |
|---|---|
Molecular Formula |
C28H29N3O6 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H29N3O6/c1-4-19-7-12-22(13-8-19)30-26(32)27(33)31-29-18-20-9-16-24(25(17-20)36-6-3)37-28(34)21-10-14-23(15-11-21)35-5-2/h7-18H,4-6H2,1-3H3,(H,30,32)(H,31,33)/b29-18+ |
InChI Key |
VULYGPITNWIFBN-RDRPBHBLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves a multi-step process. One common method is the condensation reaction between 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is carried out under reflux conditions to ensure complete condensation and high yield of the desired product.
Chemical Reactions Analysis
2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenyl groups, using reagents like sodium hydroxide or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate is a complex organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by relevant data and case studies.
Molecular Formula and Structure
- Molecular Formula : C27H36N2O4
- Molecular Weight : 452.6 g/mol
The chemical structure features multiple functional groups, including an ethoxy group, hydrazone linkage, and a benzoate moiety, contributing to its potential biological activities.
Pharmaceutical Development
The primary application of this compound lies in its potential as a pharmaceutical agent. The presence of the hydrazone linkage suggests that it may exhibit significant biological activity, particularly in the realm of anticancer and antimicrobial agents. Research indicates that hydrazones can act as inhibitors of various enzymes involved in cancer progression and microbial resistance.
Case Study: Anticancer Activity
A study demonstrated that derivatives of hydrazone compounds exhibit cytotoxic effects against several cancer cell lines. The compound's structure allows for modifications that can enhance its efficacy and selectivity towards cancer cells, making it a candidate for further development in cancer therapeutics.
Research has shown that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Properties : Compounds with ethoxy and benzoate groups have been studied for their ability to inhibit bacterial growth.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Hydrazone Derivative A | Anticancer | Journal of Medicinal Chemistry |
| Ethoxybenzoate Compound B | Antimicrobial | European Journal of Medicinal Chemistry |
| Ethyl Ester Derivative C | Anti-inflammatory | Journal of Pharmaceutical Sciences |
Synthetic Chemistry
The synthesis of this compound can be utilized as a model for developing new synthetic routes for similar compounds. The methodologies employed can be adapted for creating libraries of related compounds to explore structure-activity relationships (SAR).
Material Science
Beyond biological applications, the compound may find utility in material science. Its unique structure could allow it to be integrated into polymers or coatings that require specific chemical properties, such as enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazono group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ethylphenylamino group can interact with receptor sites, modulating their function .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences Among Analogues
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-ethoxy group is electron-donating, enhancing solubility in non-polar media compared to 4-chloro (electron-withdrawing) analogs .
- Steric Effects: Bulky substituents like 4-ethylphenyl may hinder rotational freedom in the hydrazono linker, influencing conformational stability .
Physicochemical Properties (Inferred)
Table 2: Estimated Properties Based on Substituent Effects
*LogP values estimated using fragment-based methods.
Discussion:
- Chlorinated derivatives exhibit higher LogP values, suggesting greater bioavailability in lipid-rich environments but reduced water solubility .
Reactivity and Stability
- Hydrazono Linker: Prone to hydrolysis under strong acidic/basic conditions but stable in neutral environments.
- Radical Formation: Aromatic and hydrazono groups may participate in environmentally persistent free radical (EPFR) formation under oxidative conditions, similar to indoor PM constituents .
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate is . The structure consists of multiple functional groups, including an ethoxy group, a hydrazone linkage, and a benzoate moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of hydrazone compounds have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that hydrazone derivatives could inhibit the proliferation of breast cancer cells by triggering cell cycle arrest and apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of related compounds. For instance, hydrazone derivatives have been evaluated for their effectiveness against various bacterial and fungal strains. One study reported that certain hydrazones exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial efficacy .
The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways. For example, some studies suggest that hydrazone derivatives can inhibit enzymes involved in cell proliferation and survival, such as protein kinases and phosphatases. This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents .
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthesis pathway includes:
- Formation of the Hydrazone Linkage : Reacting an appropriate aldehyde with a hydrazine derivative.
- Acetylation : Introducing an acetyl group to enhance the compound's stability and biological activity.
- Esterification : Finally, forming the benzoate ester to complete the structure.
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques used include:
- Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
- Mass Spectrometry (MS) : Confirms the molecular weight and composition.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Case Study 1: Anticancer Activity in vitro
In a laboratory setting, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating strong anticancer potential.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing effective inhibition at concentrations as low as 5 µg/mL against resistant strains of E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
